

An In-depth Technical Guide to 1-BOC-cis-3,5-dimethylpiperazine

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Compound of Interest

Compound Name:	(3R,5S)- <i>rel</i> -tert-Butyl 3,5-dimethylpiperazine-1-carboxylate
Cat. No.:	B1145688

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-BOC-cis-3,5-dimethylpiperazine, with the CAS Number 129779-30-2 and a molecular formula of C₁₁H₂₂N₂O₂, is a key heterocyclic building block in modern medicinal chemistry and organic synthesis.^{[1][2]} Its structure, featuring a piperazine ring with two methyl groups in a cis configuration and a tert-butoxycarbonyl (BOC) protecting group, provides a unique scaffold for the development of novel therapeutic agents. The BOC group offers temporary protection of one of the nitrogen atoms, allowing for selective functionalization of the second nitrogen, a crucial feature for constructing complex molecules.^[3] This versatile intermediate is particularly noted for its role in the synthesis of compounds targeting neurological disorders and other complex biological systems.^[3] This guide provides a comprehensive overview of its molecular structure, synthesis, and key physicochemical and spectroscopic data.

Molecular Structure and Properties

The fundamental structure of 1-BOC-cis-3,5-dimethylpiperazine consists of a six-membered piperazine ring. The cis stereochemistry indicates that the two methyl groups at positions 3 and 5 are on the same side of the ring. The formal name for this specific stereoisomer is tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate.^[1] The piperazine ring typically adopts a stable chair conformation to minimize steric strain.

A summary of the key physicochemical properties for 1-BOC-cis-3,5-dimethylpiperazine is presented in Table 1.

Table 1: Physicochemical Properties of 1-BOC-cis-3,5-dimethylpiperazine

Property	Value	Reference
CAS Number	129779-30-2	[1]
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[1] [4]
Molecular Weight	214.30 g/mol	[1] [4]
Melting Point	66-69 °C	[5]
Boiling Point	279.7 °C at 760 mmHg	[5]
Density	0.971 g/cm ³	[5]
Appearance	Off-white solid	[6]
Purity	≥97%	[1]

Synthesis and Experimental Protocols

The synthesis of 1-BOC-cis-3,5-dimethylpiperazine is typically achieved through a two-step process starting from 2,6-dimethylpyrazine. The first step involves the catalytic hydrogenation of the pyrazine ring to yield cis-2,6-dimethylpiperazine, followed by the selective protection of one of the nitrogen atoms with a BOC group.

Experimental Protocol: Synthesis of cis-2,6-dimethylpiperazine

A detailed experimental protocol for the hydrogenation of 2,6-dimethylpyrazine is as follows:

- Reaction Setup: In a high-pressure autoclave, a solution of 2,6-dimethylpyrazine in an appropriate solvent (e.g., ethanol or methanol) is prepared. A hydrogenation catalyst, such as Ruthenium on carbon (Ru/C), is added to the mixture.

- Hydrogenation: The autoclave is sealed and purged with nitrogen gas before being pressurized with hydrogen gas. The reaction mixture is then heated to a specific temperature and stirred for a designated period to ensure complete reduction of the pyrazine ring.
- Work-up and Isolation: After cooling and depressurization, the reaction mixture is filtered to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude cis-2,6-dimethylpiperazine. Purification can be achieved through distillation or crystallization.

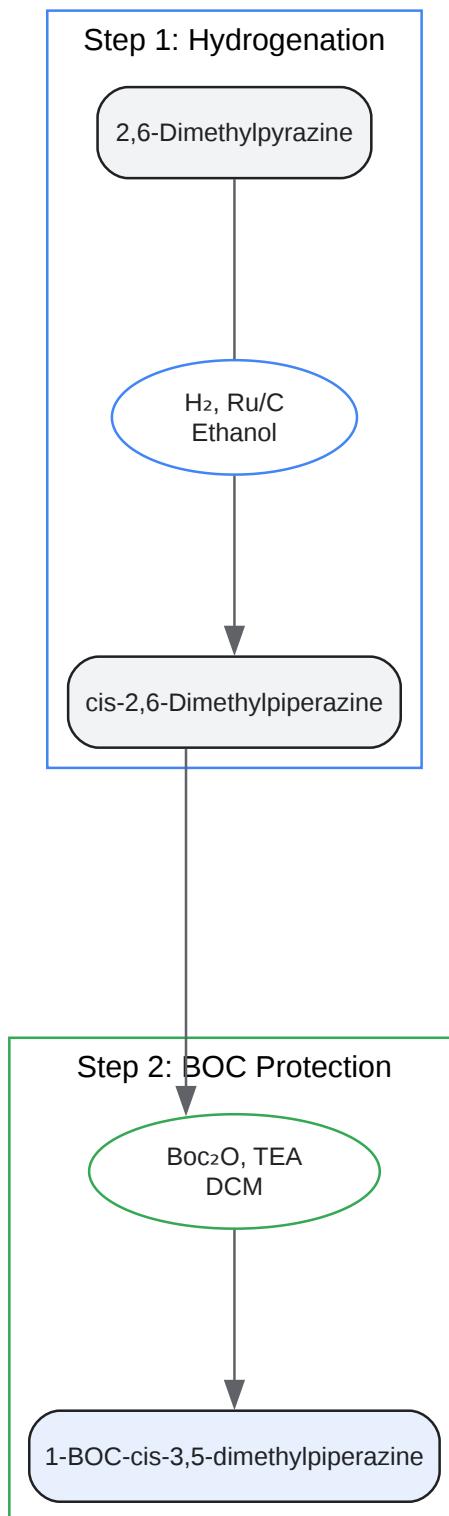
Experimental Protocol: Synthesis of 1-BOC-cis-3,5-dimethylpiperazine

The subsequent BOC protection of cis-2,6-dimethylpiperazine is carried out as follows:

- Reaction Setup: cis-2,6-dimethylpiperazine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). The solution is cooled in an ice bath.
- BOC Protection: Di-tert-butyl dicarbonate (Boc_2O), dissolved in the same solvent, is added dropwise to the cooled solution of the piperazine. A base, such as triethylamine (TEA) or sodium bicarbonate, is often added to neutralize the acid byproduct. The reaction is typically stirred at room temperature for several hours.
- Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the pure 1-BOC-cis-3,5-dimethylpiperazine.

Below is a visual representation of the synthetic workflow.

Synthesis of 1-BOC-cis-3,5-dimethylpiperazine

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Caption: Synthetic workflow for 1-BOC-cis-3,5-dimethylpiperazine.

Spectroscopic Data

While a comprehensive public database of the spectra for 1-BOC-cis-3,5-dimethylpiperazine is not readily available, typical spectroscopic data for similar N-BOC protected piperazine derivatives can be used for characterization.

Table 2: Expected Spectroscopic Data for 1-BOC-cis-3,5-dimethylpiperazine

Technique	Expected Features
¹ H NMR	Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), methyl groups (doublet), and piperazine ring protons (multiplets).
¹³ C NMR	Resonances for the carbonyl carbon of the BOC group (~155 ppm), the quaternary carbon of the tert-butyl group (~79 ppm), and the carbons of the piperazine ring and methyl groups.
IR (Infrared)	Characteristic absorption bands for the C=O stretch of the carbamate (~1690 cm ⁻¹) and C-H stretches of the alkyl groups.
MS (Mass Spec)	A molecular ion peak (M ⁺) corresponding to the molecular weight (214.30 g/mol) and characteristic fragmentation patterns.

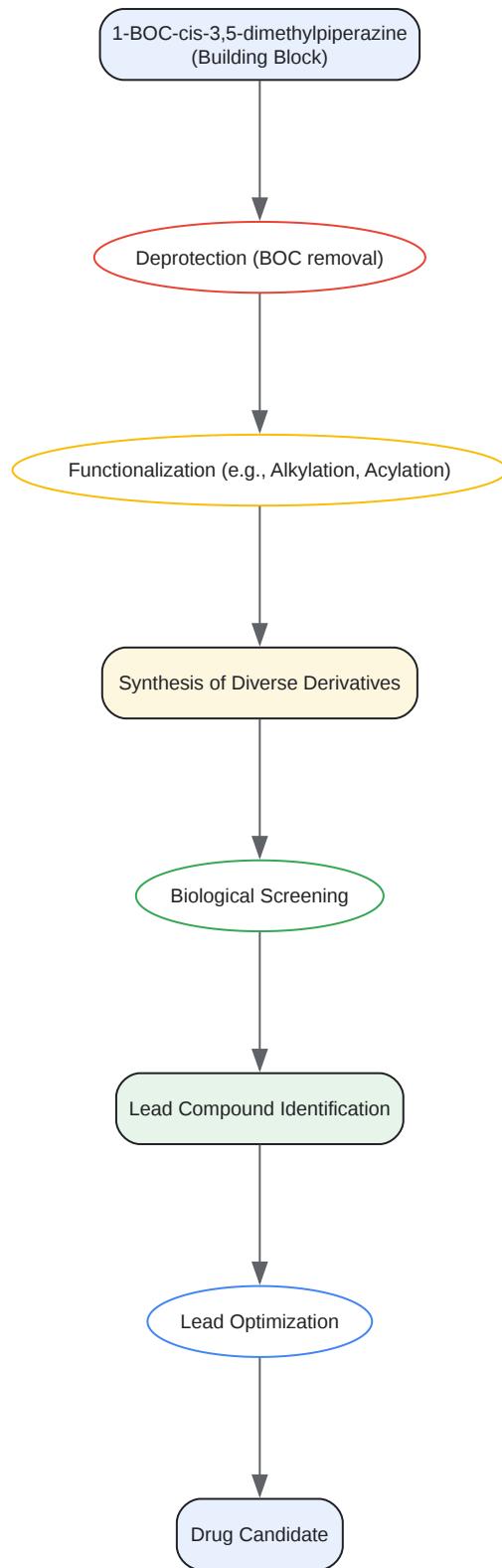
Applications in Drug Discovery and Development

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.^[7] Derivatives of piperazine are known to exhibit a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.^[7] 1-BOC-cis-3,5-dimethylpiperazine serves as a valuable starting material for the synthesis of diverse libraries of compounds for drug discovery.^[8] The cis-dimethyl substitution provides conformational rigidity and specific stereochemical properties that can influence binding affinity and selectivity for biological targets. Its use as an intermediate allows for the introduction of various pharmacophores onto the piperazine core, enabling the fine-tuning of pharmacological properties.

While the direct involvement of 1-BOC-cis-3,5-dimethylpiperazine in a specific signaling pathway is not extensively documented, its derivatives are explored as modulators of various cellular pathways. The general role of piperazine-containing compounds in targeting G-protein coupled receptors (GPCRs) and ion channels is well-established.

The logical relationship of this compound as a building block in drug discovery is illustrated below.

Role of 1-BOC-cis-3,5-dimethylpiperazine in Drug Discovery

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Caption: Logical workflow in drug discovery utilizing 1-BOC-cis-3,5-dimethylpiperazine.

Conclusion

1-BOC-cis-3,5-dimethylpiperazine is a synthetically versatile and valuable intermediate for the development of novel chemical entities with potential therapeutic applications. Its well-defined stereochemistry and the presence of a readily cleavable protecting group make it an ideal scaffold for creating diverse molecular libraries. The synthetic protocols and structural data provided in this guide offer a solid foundation for researchers and scientists working in the field of drug discovery and organic synthesis. Further exploration of the biological activities of its derivatives is likely to uncover new therapeutic opportunities.

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